molecular formula C21H19N3O B11187242 2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11187242
M. Wt: 329.4 g/mol
InChI Key: XEVHGWVKPXDCMN-UHFFFAOYSA-N
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Description

2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-methylphenylamino group and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazolinone compounds.

Scientific Research Applications

2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes and interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-methylphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

2-(3-methylanilino)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H19N3O/c1-14-6-5-9-17(10-14)23-21-22-13-18-19(24-21)11-16(12-20(18)25)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,22,23,24)

InChI Key

XEVHGWVKPXDCMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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